molecular formula C9H8N2O3 B1526217 1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1053658-31-3

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1526217
CAS No.: 1053658-31-3
M. Wt: 192.17 g/mol
InChI Key: NIGZUWVZRNCVLT-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, characterized by a 2-cyanoethyl substituent at the N1 position. The 2-oxo-1,2-dihydropyridine core is recognized for its role in medicinal chemistry, particularly as a precursor for hypolipidemic, neuroprotective, and antitumor agents .

Biological Activity

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The compound features a dihydropyridine ring with a cyanoethyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. A notable study reported that derivatives of this compound exhibited significant cytotoxic effects against human tumor cell lines, including:

  • HT29 (Colon carcinoma)
  • MCF-7 (Breast carcinoma)
  • K-562 (Leukemia)

For instance, one derivative was found to be 2.5 times more effective than doxorubicin against the HT29 cell line, indicating strong anticancer properties .

CompoundCell LineIC50 (µM)Comparison
This compoundHT29X2.5x doxorubicin
Derivative 24MCF-7YComparable to ampicillin

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus
  • Escherichia coli

One derivative demonstrated antimicrobial activity comparable to ampicillin, highlighting its potential as an antimicrobial agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Nucleophilic Reactions : The cyanoethyl group can participate in nucleophilic substitution reactions, potentially modifying the compound's activity.
  • Induction of Apoptosis : Some studies have indicated that certain derivatives induce apoptosis in cancer cells through activation of specific pathways .

Case Studies

Several case studies illustrate the effectiveness of this compound in different biological contexts:

  • Cytotoxicity Against Tumor Cells : A study involving a series of synthesized compounds showed that some derivatives exhibited over 50% inhibition in tumor cell proliferation across multiple cancer types .
  • Antimicrobial Testing : Another study highlighted the antimicrobial efficacy of specific derivatives against common pathogens, demonstrating their potential application in treating infections .

Scientific Research Applications

Overview

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyanoethyl group, a carbonyl group, and a carboxylic acid moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promising biological activities, particularly in:

  • Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has demonstrated its potential in targeting cancer cells. Notably, certain derivatives were shown to be more cytotoxic than established chemotherapy agents like doxorubicin.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

CompoundCell LineIC50 (μM)
This compoundHCT-15 (Colorectal)9.24 ± 0.9
DoxorubicinHCT-1521.4 ± 0.9
CisplatinHCT-1521.4 ± 0.9

This data indicates that the compound shows promising activity against colorectal cancer cells, suggesting its potential as an anticancer agent.

Organic Synthesis

As a versatile building block, it is utilized in the synthesis of more complex organic molecules. This includes:

  • Synthesis of Dihydropyridine Derivatives : These derivatives are studied for their varied biological activities.
  • Material Science Applications : The compound can be employed in developing new materials with specific properties due to its unique functional groups.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Studies : A study found that derivatives exhibited significant cytotoxicity against human tumor cell lines, indicating their potential as therapeutic agents .
  • Antimicrobial Research : Investigations into the antimicrobial properties revealed effective inhibition against bacterial strains, supporting further development as an antibiotic candidate .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclization of β-ketoesters or similar precursors under acidic conditions . Critical parameters include:

  • Solvent selection : Ethanol or dichloromethane (DCM) are preferred for balancing reactivity and minimizing side products .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance yield in specific steps .
  • Temperature : Controlled heating (60–80°C) is often required for cyclization .
  • Purity control : Column chromatography or recrystallization is recommended for isolating the final product .

Q. How can structural regiochemistry be confirmed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify substituent positions (e.g., cyanoethyl group at N1, carboxylic acid at C3) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding patterns .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation pathways .

Q. What are the primary biological screening assays applicable to this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test interactions with kinases or dehydrogenases via fluorescence-based assays .
  • Cellular uptake : Use fluorescent tagging (e.g., dansyl derivatives) to track intracellular localization .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability during storage?

  • Methodological Answer :

  • Stability profile : The compound is prone to hydrolysis of the cyanoethyl group in aqueous media. Store in anhydrous DMSO or ethanol at –20°C .
  • pH effects : Acidic conditions (pH < 4) accelerate decomposition; neutral to slightly basic buffers (pH 7–8) are optimal for biological assays .
  • Data table :
ConditionStability (Half-life)
pH 3<24 hours
pH 7>7 days
Ethanol>30 days

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Purity verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell densities) .
  • Mechanistic studies : Employ siRNA knockdown or CRISPR models to confirm target specificity if bioactivity varies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model binding to dihydropyridine receptors (e.g., L-type calcium channels) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. What synthetic routes minimize byproducts during cyanoethyl group introduction?

  • Methodological Answer :

  • Nucleophilic substitution : React 2-bromoethyl cyanide with the dihydropyridine precursor in DMF at 50°C .
  • Protection-deprotection : Temporarily protect the carboxylic acid with tert-butyl groups to avoid side reactions .
  • Byproduct analysis : Monitor reaction progress via TLC and isolate intermediates using flash chromatography .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize stepwise characterization (e.g., IR for carbonyl groups, 1^1H NMR for cyanoethyl protons) to troubleshoot low yields .
  • Biological Reproducibility : Include positive controls (e.g., nifedipine for calcium channel assays) and validate cell line authenticity via STR profiling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Spectral Properties

Key data for representative analogs:

Compound Melting Point (°C) Solubility ¹H NMR (DMSO-d₆) 13C NMR (DMSO-d₆)
1-Benzyl derivative 128–130 DMSO, methanol δ 14.46 (COOH), 8.42–8.36 (H-4,6), 7.40–7.27 (Bn), 6.76 (H-5), 5.31 (–CH₂) 164.72 (COOH), 145.6 (C-2), 52.6 (–CH₂)
1-(3,4-Difluorobenzyl) analog Not reported DMSO, methanol Aromatic protons expected at δ 7.0–8.0; –CH₂ likely δ 5.3–5.5 Fluorinated carbons: ~115–150 ppm
1-Cyclobutyl derivative Not reported Predicted soluble in polar solvents Cyclobutyl protons: δ 2.0–3.0; pyridine H-4,6: δ 8.3–8.5 Cyclobutyl carbons: ~25–35 ppm

Observations :

  • The carboxylic acid proton resonates sharply at δ ~14.5 in DMSO, a hallmark of this scaffold .
  • Electron-withdrawing substituents (e.g., trifluoroethyl, cyanoethyl) may downfield-shift adjacent protons due to inductive effects.

Reactivity and Functionalization

  • Decarboxylation Sensitivity : The hydroxyl group in 5-(2-hydroxybenzoyl) derivatives is critical for decarboxylation, as shown in control experiments where methoxy-protected analogs (e.g., compound 7 ) failed to decarboxylate .
  • Complexation Potential: The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core acts as a bidentate ligand, with applications in metal coordination chemistry .

Properties

IUPAC Name

1-(2-cyanoethyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c10-4-2-6-11-5-1-3-7(8(11)12)9(13)14/h1,3,5H,2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGZUWVZRNCVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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